molecular formula C13H17NO2S B3077031 2-Mercaptomethyl-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 104379-90-0

2-Mercaptomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B3077031
CAS No.: 104379-90-0
M. Wt: 251.35 g/mol
InChI Key: VAGLKMSOSUKOHS-UHFFFAOYSA-N
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Description

2-Mercaptomethyl-pyrrolidine-1-carboxylic acid benzyl ester is an organic compound with the molecular formula C13H17NO2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a mercaptomethyl group and a benzyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptomethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the reaction of pyrrolidine derivatives with mercaptomethylating agents and benzylating agents. One common method is the reaction of 2-mercaptomethyl-pyrrolidine with benzyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Mercaptomethyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-Mercaptomethyl-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: It may be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Mercaptomethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with molecular targets through its functional groups. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The benzyl ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine with applications in pharmaceuticals.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in the synthesis of bioactive molecules.

    Prolinol: A hydroxylated derivative of pyrrolidine with applications in asymmetric synthesis.

Uniqueness

2-Mercaptomethyl-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of both a mercaptomethyl group and a benzyl ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

benzyl 2-(sulfanylmethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-13(14-8-4-7-12(14)10-17)16-9-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGLKMSOSUKOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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